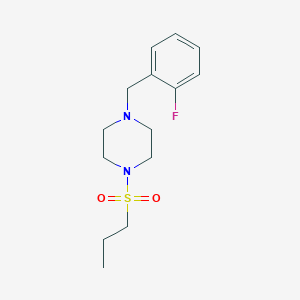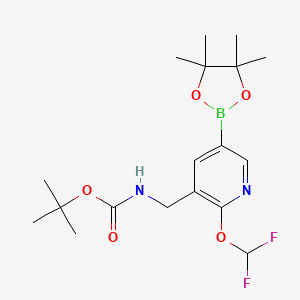![molecular formula C27H25Cl2N3O5 B12499817 Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)
Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le BENZOATE DE MÉTHYLE 4-(4-BENZOYLPIPÉRAZIN-1-YL)-3-(3,5-DICHLORO-2-MÉTHOXYBENZAMIDO) est un composé organique synthétique qui appartient à la classe des benzamides. Ce composé se caractérise par sa structure moléculaire complexe, qui comprend un cycle pipérazine, un groupe benzoyle et un fragment dichlorométhoxybenzamide. Il est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du BENZOATE DE MÉTHYLE 4-(4-BENZOYLPIPÉRAZIN-1-YL)-3-(3,5-DICHLORO-2-MÉTHOXYBENZAMIDO) implique généralement des réactions organiques en plusieurs étapes. Le processus peut inclure :
Formation du cycle pipérazine : En commençant par l'amine et la cétone appropriées, le cycle pipérazine est synthétisé par des réactions de cyclisation.
Introduction du groupe benzoyle : Le groupe benzoyle est introduit par des réactions d'acylation utilisant du chlorure de benzoyle et une base appropriée.
Fixation du fragment dichlorométhoxybenzamide : Cette étape implique la réaction du composé intermédiaire avec l'acide 3,5-dichloro-2-méthoxybenzoïque ou ses dérivés dans des conditions de formation de liaison amide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, de conditions de réaction contrôlées (température, pression, pH) et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le BENZOATE DE MÉTHYLE 4-(4-BENZOYLPIPÉRAZIN-1-YL)-3-(3,5-DICHLORO-2-MÉTHOXYBENZAMIDO) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau des fragments benzoyle ou dichlorométhoxybenzamide.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes, les acides ou les bases peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme réactif ou intermédiaire dans la synthèse organique.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels, tels qu'agir sur des cibles biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ou de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du BENZOATE DE MÉTHYLE 4-(4-BENZOYLPIPÉRAZIN-1-YL)-3-(3,5-DICHLORO-2-MÉTHOXYBENZAMIDO) implique son interaction avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure :
Enzymes : Inhibition ou activation d'enzymes impliquées dans les voies métaboliques.
Récepteurs : Liaison aux récepteurs à la surface des cellules, conduisant à la modulation des voies de signalisation cellulaire.
ADN/ARN : Interaction avec le matériel génétique, affectant l'expression ou la réplication des gènes.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting on specific biological targets.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Composés similaires
BENZOATE DE MÉTHYLE 4-(4-BENZOYLPIPÉRAZIN-1-YL)-3-(3,5-DICHLORO-2-MÉTHOXY): Un composé étroitement apparenté présentant des caractéristiques structurales similaires.
DÉRIVÉS DE LA BENZOYLPIPÉRAZINE : Composés présentant des variations au niveau des fragments benzoyle ou pipérazine.
DICHLOROMÉTHOXYBENZAMIDES : Composés avec des substituants différents sur le cycle benzamide.
Unicité
Le BENZOATE DE MÉTHYLE 4-(4-BENZOYLPIPÉRAZIN-1-YL)-3-(3,5-DICHLORO-2-MÉTHOXYBENZAMIDO) est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C27H25Cl2N3O5 |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H25Cl2N3O5/c1-36-24-20(15-19(28)16-21(24)29)25(33)30-22-14-18(27(35)37-2)8-9-23(22)31-10-12-32(13-11-31)26(34)17-6-4-3-5-7-17/h3-9,14-16H,10-13H2,1-2H3,(H,30,33) |
Clé InChI |
ZMWXMUDCCKRRHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)



![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)


![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)

![Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499796.png)
![1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)
